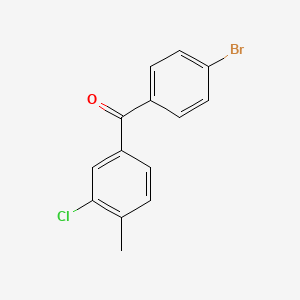

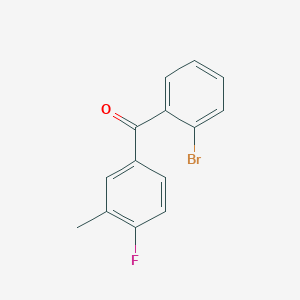

4'-氮杂环丁基甲基-3,5-二甲基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of azetidinone derivatives has been a subject of interest due to their biological significance. In the context of 4'-Azetidinomethyl-3,5-dimethylbenzophenone, although not directly synthesized in the provided studies, related compounds have been developed through various synthetic pathways. For instance, a series of 3-phenoxy-1,4-diarylazetidin-2-ones were synthesized and evaluated for their antitumor properties. These compounds were obtained by investigating structure-activity relationships, leading to potent antiproliferative compounds with IC50 values in the nanomolar range against MCF-7 breast cancer cells . Another study applied an aza-Wittig reaction to synthesize novel thieno[3',2':5,6]pyrido[4,3-d]pyrimidinone derivatives, showcasing a method that could potentially be adapted for the synthesis of 4'-Azetidinomethyl-3,5-dimethylbenzophenone . Additionally, N-3-Chloro-4-[2'-hydroxy-5'-(phenylazo)phenyl]azetidin-2-ones were prepared through the reaction of imine derivatives with ketenes generated from chloroacetylchloride and triethylamine .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives plays a crucial role in their biological activity. X-ray crystallography studies have indicated that the torsional angle between phenyl rings in the azetidinone core is significant for antiproliferative activity. A trans configuration between the 3-phenoxy and 4-phenyl rings is generally optimal for such activity . Although the exact molecular structure of 4'-Azetidinomethyl-3,5-dimethylbenzophenone is not discussed, these findings provide insight into the structural features that could be important for its biological function.

Chemical Reactions Analysis

The chemical reactivity of azetidinone derivatives is influenced by their functional groups and molecular framework. The studies provided do not directly address the chemical reactions of 4'-Azetidinomethyl-3,5-dimethylbenzophenone, but they do offer examples of reactions involving similar compounds. For instance, the synthesis of azetidin-2-ones involved the reaction of imine derivatives with ketenes , while the aza-Wittig reaction was used to create a series of pyrimidinone derivatives . These reactions highlight the versatility of azetidinone derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are determined by their molecular structure. While the provided papers do not detail the properties of 4'-Azetidinomethyl-3,5-dimethylbenzophenone specifically, they do describe the properties of related compounds. For example, the antiproliferative azetidinones displayed potent activity against cancer cells and interacted with the colchicine-binding site on β-tubulin, indicating their potential as tubulin-targeting agents . The synthesized thienopyridopyrimidinones' structures were confirmed by various spectroscopic methods, suggesting their stability and purity . The antibacterial azetidin-2-ones showed marginal activity against bacterial pathogens, which could be attributed to their chemical properties .

科学研究应用

癌症治疗中的抗增殖化合物

4'-氮杂环丁基甲基-3,5-二甲基二苯甲酮衍生物因其抗增殖特性而被广泛研究,特别是在癌症治疗中。例如,一项研究探讨了一系列 3-苯氧基-1,4-二芳基氮杂环丁-2-酮的构效关系,发现了具有显着抗增殖活性的有效化合物。这些化合物被证明在体外抑制分离的微管蛋白的聚合,破坏癌细胞中的微管结构,诱导 G2/M 阻滞和凋亡,并在 β-微管蛋白上与秋水仙碱结合位点相互作用。这突出了 4'-氮杂环丁基甲基-3,5-二甲基二苯甲酮衍生物在癌症治疗中的潜力,并确定了有希望的候选药物以进行进一步的临床开发 (Greene 等人,2016 年)。

1,3‐噻唑烷二羧酸酯的合成

该化合物通过与硫酮反应参与 1,3‐噻唑烷二羧酸酯的合成,展示了其在化学合成中的作用。这项研究证明了该化合物在合成具有潜在药学和材料科学应用的新型有机分子中的用途 (Mlostoń 等人,2002 年)。

抗菌活性

一系列研究表明 4'-氮杂环丁基甲基-3,5-二甲基二苯甲酮的衍生物具有抗菌活性。这些化合物已经过合成并针对各种细菌和真菌菌株进行了功效测试,显示出作为抗菌剂的显着潜力。例如,某些衍生物对特定生物表现出有效的细胞毒活性,表明它们在开发新的抗菌治疗中的潜力 (Keri 等人,2009 年)。

在材料科学中的应用

与 4'-氮杂环丁基甲基-3,5-二甲基二苯甲酮相关的化合物在材料科学中也找到了应用。例如,衍生物已被用于合成能够光对准向列液晶的聚酰胺,表明它们在显示技术和光学器件等先进材料应用中的潜力 (松永等人,2003 年)。

属性

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-10-15(2)12-18(11-14)19(21)17-6-4-16(5-7-17)13-20-8-3-9-20/h4-7,10-12H,3,8-9,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTMUPDRCRWKHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642808 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Azetidinomethyl-3,5-dimethylbenzophenone | |

CAS RN |

898756-71-3 |

Source

|

| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。